Fluorene-2,3-diamine

説明

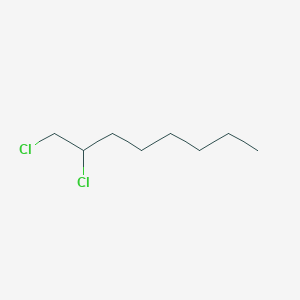

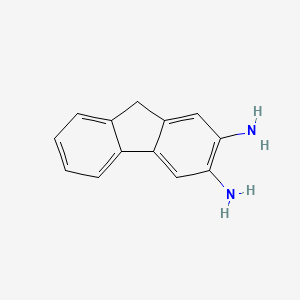

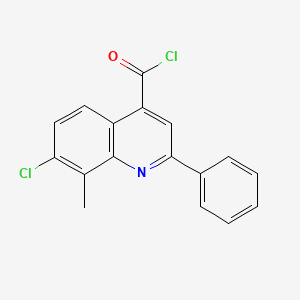

Fluorene-2,3-diamine, also known as 2,7-Diaminofluorene, is an organic compound with the molecular formula C13H12N2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of new fluorine-containing diamine monomers has been reported. The proposed diamines have been prepared through the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .Molecular Structure Analysis

The molecular weight of Fluorene-2,3-diamine is 196.248 Da .Chemical Reactions Analysis

Fluorene-2,3-diamine has been used in the synthesis of new fluorine-containing diamine monomers. These monomers were designed with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .科学的研究の応用

Polymerization and Conducting Polymers

2,3-Diaminofluorene is utilized in the polymerization process to create conducting polymers. These polymers are significant due to their applications in batteries, biosensors, coating materials for metals, photoresists, optical switches, LED devices, electrochromic, and electroluminescent devices . The electrochemical properties of oligomers formed from diaminofluorene have been studied using density functional theory (DFT), revealing insights into the nature of intermediates and transition states leading to polymerization .

Hepatitis C Virus Inhibitors

Researchers have designed novel symmetric fluorene-2,7-diamine derivatives as potent inhibitors of the Hepatitis C Virus (HCV). These compounds, which include modifications of the 2,7-diaminofluorene backbone, have shown significant antiviral effects against various genotypes of HCV, highlighting the potential of diaminofluorene derivatives in medicinal chemistry .

Synthesis Methods

The synthesis of 2,3-Diaminofluorene itself is a field of interest. Patents describe methods for synthesizing diaminofluorene from fluorene with high yield, simple operations, low cost, and minimal environmental pollution. These methods involve reactions at room temperature and provide a pathway for producing diaminofluorene for further applications .

Optoelectronic Devices

Diaminofluorene derivatives are used in the fabrication of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs), field-effect transistors, and organic solar cells (OSCs). The molecular and photophysical properties of these derivatives can be tuned by structural modifications, making them crucial for the advancement of organic electronics .

Fluorescent Probes and Reagents

Compounds ending with dihydrofluoreno[2,3-d]imidazole groups, synthesized from diaminofluorene, have been studied for their UV-Vis spectroscopy data, fluorescent spectroscopy data, and electronic properties. These compounds possess good fluorescence-emitting ability and are potential candidates for use as fluorescent reagents and probes in analytical and biological chemistry .

Polyimides with Enhanced Properties

New fluorine-containing diamine monomers derived from diaminofluorene have been designed to reduce charge transfer complex interactions in polyimides. This aims to achieve high transparency and low color while maintaining thermal stability and flexibility, which are desirable properties for materials used in flexible displays and other advanced technologies .

Environmental Detection

Diaminofluorene is used in the detection of various environmental elements and compounds such as bromide, chloride, nitrate, persulfate, and metals like cadmium, copper, cobalt, and zinc. Its properties make it suitable for use in assays that require sensitive and accurate measurements .

Chromogenic Assays

In the field of biochemistry, 2,7-Diaminofluorene serves as a substitute for the carcinogenic benzidine in chromogenic assays of peroxidases. This application is crucial for safety in laboratory settings, providing a non-carcinogenic alternative for conducting essential biochemical assays .

Safety and Hazards

将来の方向性

Fluorene-2,3-diamine has potential applications in the synthesis of new fluorine-containing diamine monomers, which could be used to create polyimides with reduced charge transfer complex (CTC) interactions . Additionally, fluorene-based macrocycles and organic nanogrids have been highlighted for their potential applications .

特性

IUPAC Name |

9H-fluorene-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXMQNGXARGLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964334 | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorene-2,3-diamine | |

CAS RN |

49670-63-5 | |

| Record name | Fluorene-2,3-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)

![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)